Lipophilicity Divergence (XLogP3) Relative to N-Substituted Amino Analog
The target compound exhibits a computed lipophilicity (XLogP3-AA) of -0.5 [1], which is more hydrophilic than its direct structural analog 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide (CAS: 1338942-77-0), which has an XLogP3-AA of -0.3 [2]. This 0.2 log unit difference corresponds to a predicted ~1.6-fold lower octanol-water partition coefficient, indicating enhanced aqueous solubility and potentially altered membrane permeability characteristics.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide: -0.3 |
| Quantified Difference | Δ = -0.2 log units (~1.6× lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity directly influences aqueous solubility and passive membrane permeability—key determinants of in vitro assay behavior and in vivo bioavailability, making this compound preferable for aqueous-based assays or when reduced lipophilicity is desired.
- [1] PubChem. 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanamide. Compound Summary. CID 63053671. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. 4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide. Compound Summary. CID 63041434. National Center for Biotechnology Information. 2026. View Source
